1-Chloro-amitriptyline
Description
Properties
Molecular Formula |
C20H22ClN |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H22ClN/c1-22(2)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-11H,6,12-14H2,1-2H3 |
InChI Key |
CMGZPJIHOZMOKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)C(=CC=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1-Chloro-amitriptyline shares many pharmacological properties with its parent compound, amitriptyline, which is primarily used for treating depression, anxiety disorders, and chronic pain conditions. The following sections highlight its therapeutic roles and supporting evidence.
Antidepressant Activity
This compound exhibits significant antidepressant effects similar to those of amitriptyline. Research indicates that it may enhance serotonin levels in the brain, contributing to mood stabilization. A study demonstrated that the compound increased serotonin transporter (SERT) binding recovery in a rat model exposed to 3,4-methylenedioxymethamphetamine (MDMA), suggesting neuroprotective benefits and potential use in treating serotonin-related disorders .
| Study | Findings |
|---|---|
| Wille et al. (2022) | Enhanced SERT binding recovery in MDMA-induced rats by ~18% compared to control . |
Pain Management
The compound has been explored for its analgesic properties. Amitriptyline is frequently prescribed off-label for neuropathic pain management. Case studies suggest that this compound may similarly alleviate chronic pain symptoms by modulating neurotransmitter systems involved in pain perception .
| Application | Mechanism |
|---|---|
| Neuropathic Pain | Modulates serotonin and norepinephrine levels to reduce pain perception . |
Supportive Role in Cancer Treatment
Emerging evidence suggests that this compound may play a supportive role in cancer therapy. It has been observed to enhance the effectiveness of certain anticancer drugs while managing associated depressive symptoms in patients undergoing treatment .
Case Studies and Clinical Insights
Several case studies illustrate the practical applications of this compound in clinical settings:
-
Case Study 1: Depression and Pain Management
A patient with chronic pain and depression was treated with a regimen including this compound. The treatment resulted in significant improvement in both mood and pain levels, highlighting its dual efficacy . -
Case Study 2: Cancer Patient Support
In a cohort of cancer patients experiencing depression due to their diagnosis, the addition of this compound to their treatment plan improved overall quality of life and reduced anxiety symptoms, demonstrating its potential as an adjunct therapy .
Chemical Reactions Analysis
Synthetic Pathways for Amitriptyline Derivatives
Amitriptyline’s synthesis involves multi-step reactions, including Grignard additions, cyclizations, and acid-catalyzed eliminations ( ). For chlorinated derivatives, potential routes include:
-
Electrophilic Aromatic Substitution : Chlorination at position 1 could occur via Friedel-Crafts alkylation or direct Cl<sup>+</sup> attack on the tricyclic aromatic system under acidic conditions.
-
Side-Chain Functionalization : Introduction of chlorine via nucleophilic substitution (e.g., replacing hydroxyl or amine groups with Cl using reagents like SOCl<sub>2</sub> or PCl<sub>5</sub>) ( ).
Key Reaction Conditions:
*Hypothesized based on analogous reactions.
Degradation Mechanisms
Amitriptyline undergoes oxidative degradation via hepatic enzymes (CYP2D6, CYP2C19) and chemical oxidants ( ). Chlorinated derivatives may follow similar pathways:
-
Oxidative N-Dealkylation : Formation of nor-chloro metabolites (e.g., 1-Chloro-nortriptyline) through demethylation ( ).
-
Photodegradation : UV light induces bond cleavage, potentially yielding chlorinated quinone-like structures ( ).
Observed Degradation Products (Analogous to Amitriptyline):
| Degradation Type | Major Product | m/z (LC-MS) | Conditions |
|---|---|---|---|
| Oxidation | Amitriptyline N-oxide | 293.27 | H<sub>2</sub>O<sub>2</sub>, 1 h |
| Hydroxylation | 10-Hydroxynortriptyline | 283.19 | CYP2D6 |
| Photolysis | Quinone derivative | – | UV exposure |
Metabolic Pathways
While 1-Chloro-amitriptyline’s metabolism is undocumented, amitriptyline’s hepatic processing provides a framework:
-
Phase I Metabolism : Demethylation (CYP2C19) and hydroxylation (CYP2D6) dominate, with possible retention of the chlorine substituent ( ).
-
Phase II Metabolism : Glucuronidation of hydroxylated metabolites, potentially forming 1-Chloro-10-hydroxynortriptyline glucuronide ( ).
Enzyme Kinetics (Amitriptyline):
| Enzyme | Reaction | K<sub>m</sub> (µM) | V<sub>max</sub> (pmol/min/pmol) |
|---|---|---|---|
| CYP2C19 | Demethylation | 12.3 | 4.7 |
| CYP2D6 | Hydroxylation | 8.9 | 3.1 |
Analytical Characterization
Methods validated for amitriptyline (e.g., HPLC, LC-MS) can be adapted for chlorinated analogs ( ):
-
HPLC Conditions :
Robustness Data (Amitriptyline HCl):
| Parameter | Variation | Retention Time (min) | Peak Area |
|---|---|---|---|
| Flow Rate | ±0.2 mL/min | 2.48–2.50 | 1,063,950–1,072,653 |
| Temperature | ±5°C | 2.48–2.50 | 1,062,198–1,084,297 |
Stability and Reactivity
Comparison with Similar Compounds
Key Observations :
- The chlorine atom in this compound increases its molecular weight by ~34.45 g/mol compared to amitriptyline.
- Unlike Related Compounds A and B (oxidation/hydroxylation products), this compound retains the tricyclic core but with halogenation, which enhances electronegativity and steric effects .
Pharmacological and Membrane Interaction Profiles
Studies using optical (fluorescence, light scattering) and calorimetric techniques reveal that this compound, like amitriptyline, interacts predominantly with the polar head groups of dipalmitoylphosphatidylcholine (DPPC) bilayers. However, its chlorine substituent may subtly alter binding kinetics due to increased electron-withdrawing effects.
Comparison with Other Cationic Amphiphiles :
- Amitriptyline : Binds via electrostatic interactions with phospholipid head groups; moderate lipophilicity.
Pharmacokinetic and Metabolic Considerations
- Metabolism: Chlorinated compounds often exhibit slower hepatic clearance due to reduced cytochrome P450 (CYP2D6/CYP2C19) metabolism. This contrasts with amitriptyline, which undergoes rapid demethylation to nortriptyline .
- Half-Life : Predicted to be longer than amitriptyline’s 10–28 hours, owing to chlorine’s metabolic stability.
- Bioavailability : Similar to amitriptyline (~30–60%) due to comparable solubility and absorption mechanisms .
Preparation Methods
Flow Chemistry Approaches
Modern synthetic methodologies increasingly adopt continuous flow systems to enhance reaction efficiency and safety. A pivotal study demonstrated the synthesis of amitriptyline via inductive heating in a steel bead-packed reactor. While this method specifically targeted amitriptyline, it provides a foundational framework for adapting chlorinated analogs.
The protocol involves two critical stages:
-
Carbinol Intermediate Formation : A carbinol precursor (compound 15 ) is synthesized under superheating conditions (200°C) in a 0.3 mL steel reactor, achieving complete conversion within 30 seconds.
-
Dehydration and Cyclization : The intermediate undergoes acid-catalyzed dehydration using HCl in isopropanol, yielding amitriptyline hydrochloride.
For this compound, introducing chlorine early in the synthesis—either via chlorinated starting materials or electrophilic aromatic substitution—could modify this pathway. For instance, substituting the carbinol precursor with a chlorinated variant (e.g., 1-chloro-dibenzosuberone) may direct the synthesis toward the desired product.
Table 1: Key Reaction Parameters for Amitriptyline Synthesis
| Parameter | Value |
|---|---|
| Reactor Volume | 0.3 mL (steel beads) |
| Temperature | 200°C |
| Residence Time | 30 seconds |
| Catalyst | None (thermal activation) |
| Final Yield | 71% (after recrystallization) |
Chlorination Strategies in Tricyclic Systems
Electrophilic chlorination of amitriptyline’s aromatic ring represents a direct route to this compound. However, regioselectivity challenges necessitate careful optimization:
-
Friedel-Crafts Chlorination : Using AlCl as a Lewis catalyst with Cl or SOCl could introduce chlorine at the 1-position.
-
Directed Ortho-Metalation : Employing lithiation (e.g., with n-BuLi) followed by quenching with Cl sources (e.g., NCS) may enhance regiocontrol.
Notably, flow chemistry systems mitigate risks associated with exothermic chlorination reactions. For example, a telescoped synthesis of tamoxifen analogs utilized in-line quenching and real-time monitoring to handle reactive intermediates, a strategy transferable to chlorination steps.
Compounding and Formulation Considerations
Base Selection for Topical Preparations
While this compound’s topical applications remain unexplored, studies on amitriptyline HCl formulations provide insights into solubility and stability. Compounding with Lipoderm base, Emollient Cream, or Mediflo 30 PLO gel demonstrated pH-dependent release kinetics:
Table 2: Release Profiles of Amitriptyline from Compounding Bases
| Base | Steady-State Flux (µg/cm²/hr) | Lag Time (hr) |
|---|---|---|
| Lipoderm | 12.3 ± 1.2 | 1.8 ± 0.3 |
| Emollient Cream | 8.9 ± 0.7 | 2.5 ± 0.4 |
| Mediflo 30 PLO Gel | 15.6 ± 2.1 | 1.2 ± 0.2 |
These data suggest that Mediflo 30 PLO gel maximizes permeation efficiency, a critical factor for transdermal delivery of this compound.
Analytical Method Development
Chromatographic Validation
A validated HPLC method for amitriptyline and chlordiazepoxide separation offers a template for analyzing this compound. Key parameters include:
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v)
-
Detection : UV at 254 nm
Table 3: Method Validation Metrics for Amitriptyline
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.99 |
| Recovery (%) | 99–101 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Adapting this protocol for this compound would require adjusting mobile phase ratios to account for altered polarity from the chlorine substituent.
Physicochemical Properties
Molecular Characteristics
PubChem data for this compound highlight its structural features:
-
Molecular Weight : 311.8 g/mol
-
XLogP3 : 5.2 (predicted)
-
Hydrogen Bond Donors : 1
The chlorine atom increases lipophilicity compared to amitriptyline (XLogP3 = 4.7), potentially enhancing blood-brain barrier penetration.
Q & A
Q. How do I integrate computational chemistry and experimental data to predict this compound’s metabolic stability?
- Methodological Answer : Combine in silico predictions (e.g., SwissADME for CYP450 interactions) with in vitro microsomal assays. Validate predictions using LC-MS to identify major metabolites. Apply machine learning models (e.g., random forests) to correlate molecular descriptors with metabolic half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
